molecular formula C7H5BrClNO2 B6156735 2-bromo-1-(chloromethyl)-3-nitrobenzene CAS No. 1261758-96-6

2-bromo-1-(chloromethyl)-3-nitrobenzene

Cat. No. B6156735
CAS RN: 1261758-96-6
M. Wt: 250.5
InChI Key:
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Description

2-Bromo-1-(chloromethyl)-3-nitrobenzene (2-BCNB) is an organic compound with the molecular formula C7H5BrClNO2. It is a colorless to pale yellow liquid with a pungent odor. It is used in the synthesis of a variety of organic compounds and has a variety of applications in scientific research.

Mechanism of Action

2-bromo-1-(chloromethyl)-3-nitrobenzene is a nitrobenzene derivative, which means that it contains an electron-withdrawing nitro group. This group makes the molecule more reactive and allows it to readily undergo a variety of reactions, including nucleophilic substitution, electrophilic aromatic substitution, and nitration.
Biochemical and Physiological Effects
2-bromo-1-(chloromethyl)-3-nitrobenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and yeast. It has also been found to have anti-inflammatory, anti-cancer, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

2-bromo-1-(chloromethyl)-3-nitrobenzene is a useful reagent for laboratory experiments due to its low cost, high reactivity, and availability. However, it is also toxic and can be irritating to the skin and eyes. Furthermore, it has a pungent odor, which can be unpleasant in enclosed spaces.

Future Directions

The future applications of 2-bromo-1-(chloromethyl)-3-nitrobenzene are numerous. It could be used to synthesize a variety of organic compounds, such as nitroalkanes, nitroalkenes, and nitroaromatics. It could also be used to develop new pharmaceuticals and agrochemicals. Additionally, it could be used to study the biochemical and physiological effects of nitrobenzene derivatives. Finally, it could be used to further our understanding of the mechanism of action of nitrobenzene derivatives and their potential therapeutic applications.

Synthesis Methods

2-bromo-1-(chloromethyl)-3-nitrobenzene can be synthesized from the reaction of 2-bromo-1-chlorobenzene with nitromethane in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by distillation or recrystallization.

Scientific Research Applications

2-bromo-1-(chloromethyl)-3-nitrobenzene is used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. It is also used as a reagent for the synthesis of various organic compounds, such as nitroalkanes, nitroalkenes, and nitroaromatics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-(chloromethyl)-3-nitrobenzene involves the bromination of 1-(chloromethyl)-3-nitrobenzene.", "Starting Materials": [ "1-(Chloromethyl)-3-nitrobenzene", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Dissolve 1-(chloromethyl)-3-nitrobenzene in acetic acid.", "Add bromine dropwise to the solution while stirring.", "Heat the reaction mixture to 50-60°C for 2-3 hours.", "Cool the reaction mixture to room temperature and filter the precipitated product.", "Wash the product with water and dry it in a desiccator.", "Recrystallize the product from a suitable solvent to obtain pure 2-bromo-1-(chloromethyl)-3-nitrobenzene." ] }

CAS RN

1261758-96-6

Product Name

2-bromo-1-(chloromethyl)-3-nitrobenzene

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.5

Purity

95

Origin of Product

United States

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